3-(二氟甲基)-4-乙炔基-1-甲基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

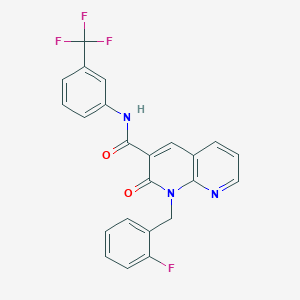

The synthesis of pyrazole derivatives, including compounds related to 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole, often involves the use of fluorinated reagents or substrates. For example, the synthesis of 3-trifluoromethylpyrazole derivatives has been achieved through regioselective synthesis involving the coupling of aldehydes, sulfonyl hydrazides, and halogenated propenes. Such methods emphasize the importance of selecting appropriate reagents and conditions to achieve the desired fluorination and substitution on the pyrazole ring (Zhu et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be significantly influenced by the nature and position of substituents. For instance, studies on the crystallographic characterization of similar molecules have highlighted the impact of substituents on bond lengths and the coplanarity of different groups within the molecule. Such analyses are crucial for understanding the reactivity and interaction potential of these compounds (Beagley et al., 1994).

Chemical Reactions and Properties

Fluorinated pyrazoles exhibit a wide range of chemical reactivities, depending on their functional groups. For example, the introduction of a difluoromethyl group can enhance the molecule's ability to participate in various chemical transformations, including cycloadditions and nucleophilic substitutions. These reactions are pivotal for further functionalization and derivatization of pyrazole compounds, enabling the synthesis of more complex molecules (Wang et al., 2020).

科学研究应用

抑制酒精脱氢酶

4-甲基吡嗪(4-MP)以其强烈抑制酒精脱氢酶而闻名,使其成为乙二醇(EG)或甲醇中毒的潜在解毒剂。这种特性已在各种临床环境中得到探讨,包括意外中毒EG的情况,表明该化合物在中毒过程早期给予时有降低这种中毒代谢后果的潜力(Baud et al., 1986)。

人体安全和耐受性

一项关于人体在单次递增剂量后对4-MP安全性的受控研究表明,在较低剂量水平(10-20 mg/kg)下,没有副作用与4-MP相关。然而,在较高剂量(50-100 mg/kg)下,受试者报告了恶心和头晕等副作用。该研究表明,在产生可能治疗范围内的血浆水平的剂量下,4-MP耐受性良好(Jacobsen et al., 1988)。

在儿科毒理学中的作用

在儿科病例中,4-MP已被用于治疗乙二醇中毒,显示其在阻断EG代谢和纠正代谢性酸中毒方面的有效性,而无需进行血液透析。这表明4-MP在儿科毒理学中作为一种较少侵入性的治疗选择的潜力(Harry et al., 1998)。

与细胞色素P450的相互作用

使用4-MP治疗已被证明会影响微粒体混合功能氧化酶系统,包括诱导肝微粒体细胞色素P-450的含量并影响4-MP与P-450的结合。这种相互作用暗示了4-MP在药物代谢和其抑制机制中的潜在影响(Feierman & Cederbaum, 1985)。

作用机制

Target of Action

The primary target of 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle, also known as the Krebs cycle, which is central to cellular respiration. It plays a crucial role in the energy production process of cells .

Mode of Action

3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole acts as an inhibitor of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the citric acid cycle. This disruption in the energy production pathway can lead to the death of cells, particularly in organisms that are sensitive to disruptions in this pathway .

Biochemical Pathways

The compound affects the citric acid cycle, a fundamental biochemical pathway in cells. By inhibiting SDH, it disrupts the conversion of succinate to fumarate, effectively halting the cycle. This leads to a decrease in the production of ATP, the primary energy currency of the cell, and an accumulation of succinate in the cell .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are able to penetrate tissues effectively . The compound’s lipophilicity and stability of the carbon-fluorine bond may enhance its metabolic stability, facilitating its bioavailability and cell membrane permeability .

Result of Action

The inhibition of SDH by 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole leads to a disruption in the citric acid cycle and a decrease in ATP production. This can result in the death of cells, particularly in organisms that are sensitive to disruptions in this pathway . The compound is used commercially as an intermediate to seven fungicides .

Action Environment

The action of 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its ability to cross cell membranes and reach its target. Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its stability and efficacy .

安全和危害

未来方向

The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

属性

IUPAC Name |

3-(difluoromethyl)-4-ethynyl-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c1-3-5-4-11(2)10-6(5)7(8)9/h1,4,7H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRLTBVRNIXYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)

![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)

![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)